molecular formula C10H9NO2 B1349613 4,6-dimethyl-1H-indole-2,3-dione CAS No. 49820-06-6

4,6-dimethyl-1H-indole-2,3-dione

Cat. No.: B1349613
CAS No.: 49820-06-6
M. Wt: 175.18 g/mol
InChI Key: SHOAYKZGNWFWSU-UHFFFAOYSA-N
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Description

Historical Context and Significance of Isatin (B1672199) Derivatives in Medicinal Chemistry

The journey of isatin chemistry began in 1841 when it was first isolated by Erdmann and Laurent through the oxidation of indigo. irapa.org Since its discovery, isatin and its derivatives have become a cornerstone in the development of therapeutic agents. The isatin nucleus is characterized by a unique structure containing an indole (B1671886) moiety fused with a γ-lactam ring and ketone groups, which allows for diverse chemical modifications. taylorfrancis.com

The significance of isatin derivatives in medicinal chemistry is underscored by their broad spectrum of pharmacological activities. rjppd.orgresearchgate.net Extensive research has demonstrated that these compounds exhibit a remarkable range of biological effects, including:

Anticancer mdpi.com

Antimicrobial and Antifungal nih.govbiomedres.us

Antiviral, including Anti-HIV nih.govbiomedres.us

Anticonvulsant rjppd.org

Anti-inflammatory mdpi.com

Analgesic mdpi.com

Antitubercular rjppd.org

This wide array of activities has made the isatin scaffold a "privileged structure" in drug discovery, prompting continuous research into new derivatives with enhanced potency and selectivity. mdpi.com Classic synthetic routes like the Sandmeyer and Stolle syntheses have been fundamental in creating libraries of these compounds for pharmacological screening. nih.govbiomedres.us The strategic modification of the isatin core, such as the introduction of methyl groups, is a key approach to fine-tune the electronic and lipophilic properties of the molecule, potentially enhancing its stability and biological efficacy.

Structural Features and Nomenclature of 4,6-Dimethyl-1H-indole-2,3-dione

The formal IUPAC name for the compound of interest is This compound . It is also commonly referred to as 4,6-dimethylisatin.

Structural Features: The molecule is a disubstituted derivative of isatin. Its core structure is a bicyclic system composed of a benzene (B151609) ring fused to a pyrrolidine-2,3-dione (B1313883) ring. The key structural characteristics include:

An indole nucleus as the foundational framework.

Two carbonyl (C=O) groups located at positions 2 and 3 of the pyrrolidine (B122466) ring.

Two methyl (–CH₃) groups attached to the benzene ring at positions 4 and 6.

A planar aromatic system that can facilitate π-π stacking interactions, which is a crucial aspect in its potential interactions with biological targets like enzymes.

The presence and position of the two methyl groups distinguish it from the parent isatin molecule and other substituted derivatives, influencing its solubility, electronic distribution, and steric profile, which in turn can alter its chemical reactivity and biological activity.

IdentifierValue
IUPAC NameThis compound
Molecular FormulaC₁₀H₉NO₂ scbt.com
Molecular Weight175.18 g/mol
CAS Registry Number49820-06-6 scbt.com

Current Research Landscape and Gaps Pertaining to Dimethyl-Substituted 1H-Indole-2,3-diones

The research landscape for this compound indicates its recognition as a molecule of interest, primarily due to the established importance of the isatin scaffold. It is studied for its potential as a bioactive compound and its utility as a synthetic intermediate for creating more complex molecules.

Current Research Focus: Published information suggests that this compound is associated with a range of potential biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. The introduction of methyl groups at the 4 and 6 positions is considered a strategic modification to modulate the properties of the parent isatin molecule. The dual carbonyl groups and the reactive nitrogen atom make it a versatile building block for synthesizing Schiff bases and spirocyclic compounds, which are themselves important classes of pharmacologically active agents.

Identified Research Gaps: While the potential of this compound is acknowledged, there appears to be a gap in the literature regarding in-depth, specific studies on this particular molecule. Much of the available information discusses the broad activities of the isatin class as a whole. The specific contributions of the 4,6-dimethyl substitution pattern to the mechanism of action, potency, and selectivity against various biological targets are not as extensively documented as for other derivatives, such as the halogenated isatins.

Further research is needed to:

Elucidate the precise mechanisms of action for its suggested anticancer, antimicrobial, and anti-inflammatory properties.

Conduct comprehensive structure-activity relationship (SAR) studies to compare its efficacy directly against other mono- and di-substituted isatin analogs.

Explore its full potential as a precursor in the synthesis of novel heterocyclic systems.

Closing these gaps would provide a clearer understanding of the unique therapeutic potential of this compound and guide the rational design of future isatin-based drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOAYKZGNWFWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368399
Record name 4,6-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49820-06-6
Record name 4,6-dimethyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4,6 Dimethyl 1h Indole 2,3 Dione and Its Analogues

Strategies for the Synthesis of Dimethyl-1H-indole-2,3-diones

The synthesis of 4,6-dimethyl-1H-indole-2,3-dione and its analogues often relies on established cyclization reactions of appropriately substituted precursors. A common and foundational approach involves the cyclization of anilines or related nitrogen-containing compounds. While specific details for the direct synthesis of this compound are not extensively documented in the provided results, general isatin (B1672199) synthesis methods like the Sandmeyer and Stolle methodologies have been foundational in the development of synthetic routes for isatin derivatives. These methods typically involve the reaction of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.

For dimethylated isatins, a plausible synthetic route would start from a corresponding dimethylaniline. For instance, the synthesis of this compound could potentially begin with 3,5-dimethylaniline. Another approach involves the oxidation of corresponding indole (B1671886) derivatives. researchgate.net The introduction of methyl groups at the 4 and 6 positions is a strategic modification aimed at enhancing properties like lipophilicity and electronic characteristics.

A general method for preparing isatins from indoles involves bromination and subsequent oxidation using reagents like N-bromosuccinimide and dimethyl sulfoxide. researchgate.net Furthermore, the Leimgruber-Batcho indole synthesis provides a versatile route to indoles, which can then be oxidized to isatins. This method involves the condensation of a substituted o-nitrotoluene with a formamide (B127407) acetal, followed by reductive cyclization. orgsyn.org

Derivatization Strategies at Key Positions of the Isatin Scaffold

The reactivity of the isatin core allows for functionalization at several key positions, enabling the synthesis of a vast library of derivatives. chemicalbook.com

N-1 Substitution and Modifications

The nitrogen atom at the N-1 position of the indole ring is a common site for derivatization. Alkylation reactions are frequently employed to introduce various substituents. These reactions are typically carried out using an alkylating agent in the presence of a base. Phase-transfer catalysis has been shown to be an effective method for the N-alkylation of isatin derivatives, leading to good yields of the desired products. researchgate.net The introduction of different groups at the N-1 position can significantly influence the biological activity and physicochemical properties of the resulting compounds. For example, the presence of a benzenesulfonyl group at the N-1 position of 2,3-dimethyl-1H-indole has been studied, highlighting the electron-withdrawing character of this substituent. researchgate.net

C-3 Position Functionalization, Including Schiff Base and Thiosemicarbazone Formation

The C-3 carbonyl group of the isatin scaffold is highly reactive and serves as a primary site for functionalization. Condensation reactions with various primary amines and related compounds lead to the formation of a wide range of derivatives, most notably Schiff bases and thiosemicarbazones.

Schiff Base Formation: The reaction of this compound with primary amines results in the formation of Schiff bases (imines) at the C-3 position. bjbs.com.brnih.gov These reactions are typically carried out by refluxing the isatin derivative with the appropriate amine in a suitable solvent like ethanol. The formation of the C=N bond is a key transformation, leading to compounds with diverse biological activities. bjbs.com.brbjbs.com.br

Thiosemicarbazone Formation: Similarly, the condensation of this compound with thiosemicarbazide (B42300) or its derivatives yields thiosemicarbazones. nih.govscience.gov These compounds are of significant interest due to their wide range of pharmacological properties. The reaction involves the nucleophilic attack of the amino group of the thiosemicarbazide on the C-3 carbonyl carbon, followed by dehydration. One-pot, two-step, three-component reactions have been developed for the synthesis of thiosemicarbazone Schiff base derivatives. researchgate.net

Below is a table summarizing examples of C-3 functionalization:

Reactant with IsatinResulting Functional GroupReference
Primary Amine (e.g., benzenediamine)Schiff Base (C=N-Ar) bjbs.com.br
ThiosemicarbazideThiosemicarbazone (C=N-NH-C(S)NH2) science.gov

Modifications on the Benzene (B151609) Ring (e.g., C-4, C-6)

Direct functionalization of the benzene ring of the isatin scaffold, particularly at the C-4 and C-6 positions, presents a greater challenge due to the inherent reactivity of the heterocyclic ring. However, strategies involving directed C-H functionalization have emerged as powerful tools. nih.govnih.gov These methods often utilize a directing group to guide a metal catalyst to a specific C-H bond on the aromatic ring, enabling the introduction of various substituents. For instance, palladium-catalyzed C-H arylation has been demonstrated for the C-4 position of indole derivatives. nih.gov

Alternatively, modifications on the benzene ring are often introduced at the precursor stage, prior to the cyclization reaction that forms the isatin ring. For example, starting with a pre-functionalized aniline, such as one containing halogen substituents, allows for the synthesis of isatins with specific substitution patterns on the benzene ring. nih.gov

Novel and Environmentally Benign Synthetic Protocols

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. In the context of isatin chemistry, this includes the use of greener solvents, catalysts, and reaction conditions.

Water has been explored as a green solvent for the synthesis of related heterocyclic compounds like 2,3-dihydroquinazoline-4(1H)-ones, utilizing naturally occurring catalysts like alum. sciensage.info Such principles can be extended to the synthesis of isatin derivatives. Indium-mediated reactions in aqueous media have also been reported for the synthesis of other heterocyclic systems, highlighting a move towards more environmentally benign processes. nih.gov The use of phase-transfer catalysis, as mentioned for N-alkylation, can also be considered a greener alternative as it can reduce the need for harsh solvents and improve reaction efficiency. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

The structural elucidation of this compound and its derivatives relies on a combination of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure, providing information about the chemical environment of protons and carbon atoms. researchgate.netmdpi.com Two-dimensional (2D) NMR techniques are also employed for more complex structures to establish connectivity between atoms. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, aiding in structural confirmation. bjbs.com.brresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the presence of key functional groups, such as the characteristic carbonyl (C=O) stretches in the isatin ring and the C=N stretch in Schiff bases. bjbs.com.br

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net This technique is invaluable for unambiguously confirming the structure of novel derivatives.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, etc.) in a compound, which is used to confirm the empirical formula. researchgate.net

The following table highlights the application of these techniques in the characterization of isatin derivatives:

TechniqueInformation ObtainedReference
1H & 13C NMRStructural framework and chemical environment of atoms researchgate.netmdpi.com
Mass SpectrometryMolecular weight and fragmentation bjbs.com.brresearchgate.net
IR SpectroscopyPresence of functional groups (e.g., C=O, C=N) bjbs.com.br
X-ray Crystallography3D molecular structure, bond lengths, and angles researchgate.netresearchgate.net
Elemental AnalysisEmpirical formula confirmation researchgate.net

Mechanistic Investigations of 4,6 Dimethyl 1h Indole 2,3 Dione S Biological Action

Molecular Target Identification and Validation

Detailed molecular target identification and validation studies specifically for 4,6-dimethyl-1H-indole-2,3-dione are not extensively reported. Research on the broader isatin (B1672199) family provides some insights into potential mechanisms. nih.gov

Enzyme Inhibition Profiles

While a definitive inhibition profile for this compound against the specified enzymes is not available, studies on related isatin compounds offer some clues.

Cytochrome P450: Some Cytochrome P450 enzymes, such as CYP83B1, are known to metabolize indole (B1671886) derivatives. nih.gov However, specific inhibitory activity of this compound on Cytochrome P450 enzymes is not documented.

Carbonic Anhydrase: Certain indole-based derivatives have been investigated as carbonic anhydrase activators, but specific inhibitory data for this compound is absent from the reviewed literature. nih.gov

DNA Gyrase and Topoisomerase: Isatin derivatives have been explored as potential inhibitors of DNA topoisomerase II. nih.govnih.gov For instance, certain tetrahydropyrrolo[3,4-a]carbazole-1,3-diones, which are structurally related to isatins, have shown the ability to stabilize DNA-topoisomerase II complexes. nih.gov However, direct evidence of this compound inhibiting DNA gyrase or topoisomerase is not available.

MmpL3: The mycobacterial membrane protein Large 3 (MmpL3) is a target for various antitubercular compounds, including some indolecarboxamides. nih.govresearchgate.netnih.gov These inhibitors are thought to block the proton relay pathway of MmpL3. researchgate.net While this suggests a potential mechanism for isatin-related compounds, specific data for this compound is lacking.

Receptor Binding and Activation/Inhibition Studies

Isatin itself is known to act as a potent antagonist on atrial natriuretic peptide receptors in vitro. nih.gov Additionally, substituted indole-carboxamides have been identified as antagonists of peptidoleukotrienes. nih.gov However, specific receptor binding, activation, or inhibition studies for this compound are not detailed in the available research.

Modulation of Cellular Signaling Pathways (e.g., MAPK/ERK Pathway)

Some studies on isatin derivatives have indicated their potential to modulate key signaling pathways. For instance, one study mentioned that a compound related to this compound inhibited the proliferation of breast cancer cells by modulating pathways such as NF-kB and MAPK. However, a detailed investigation into the specific effects of this compound on the MAPK/ERK pathway is not available.

Influence on Gene Expression and Protein Regulation

The influence of isatin derivatives on gene expression and protein regulation is an area of active research. For example, the silencing of the mmpL3 gene in M. tuberculosis has been shown to affect the expression of genes involved in energy production. nih.gov N-substituted isatins have been found to inhibit microtubule polymerization by binding to β-tubulin, leading to mitotic arrest. researchgate.net However, specific studies detailing how this compound influences gene expression and protein regulation are not currently available.

Impact on Cellular Metabolism and Homeostasis

The isatin core is found in molecules that can influence cellular metabolism. For example, inhibitors of aldehyde dehydrogenases (ALDH), enzymes involved in various metabolic pathways, have been developed based on the indole-2,3-dione structure. acs.org The metabolism of indole groups can proceed through oxidation to an isatin group, which is then subject to further degradation. nih.gov The inhibition of MmpL3 by certain compounds can also have a deleterious impact on the proton motive force and energy production in mycobacterial cells. nih.gov Despite these general findings for related compounds, the specific impact of this compound on cellular metabolism and homeostasis has not been explicitly detailed.

Structure Activity Relationship Sar Studies and Pharmacophore Modeling for Isatin Derivatives with Emphasis on Dimethyl Substitution

Correlation Between Chemical Structure and Observed Biological Activity

The biological activity of isatin (B1672199) derivatives is intrinsically linked to their chemical structure. The isatin scaffold, chemically known as 1H-indole-2,3-dione, serves as a versatile template for the development of a wide array of biologically active compounds. ijcsrr.orgresearchgate.net The core structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring system with keto groups at positions 2 and 3, is a key determinant of its pharmacological properties. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the isatin ring system can significantly modulate the biological response. ijcsrr.orgresearchgate.net These studies are crucial in medicinal chemistry for designing new derivatives with enhanced potency and selectivity. The diverse biological activities exhibited by isatin derivatives, including anticancer, antiviral, antibacterial, and anticonvulsant effects, underscore the importance of its chemical architecture. nih.govresearchgate.netnih.gov

The introduction of substituents on the benzene ring of the isatin core, such as in 4,6-dimethyl-1H-indole-2,3-dione, can profoundly influence its biological profile. The position, number, and nature of these substituents dictate the steric, electronic, and hydrophobic properties of the molecule, which in turn affect its interaction with biological targets. nih.gov For instance, the presence of methyl groups at the 4 and 6 positions can alter the molecule's shape and electron distribution, leading to changes in its binding affinity and efficacy.

Impact of Substituents at N-1, C-3, and Benzene Ring Positions on Efficacy and Potency

Systematic modifications of the isatin scaffold have provided valuable insights into the structural requirements for various biological activities.

N-1 Position: The nitrogen atom at position 1 of the pyrrole ring is a common site for substitution. N-alkylation and N-arylation have been shown to enhance the biological activity of isatin derivatives in many cases. nih.gov For example, N-substituted isatins have been investigated as inhibitors of various enzymes, and the nature of the substituent at the N-1 position often plays a critical role in determining the inhibitory potency. nih.gov

C-3 Position: The carbonyl group at the C-3 position is a key feature for the biological activity of many isatin derivatives. It can participate in hydrogen bonding and other interactions with biological macromolecules. Modifications at this position, such as the formation of Schiff bases or thiosemicarbazones, have yielded compounds with significant antimicrobial and anticancer activities. researchgate.netnih.gov The reactivity of the C-3 keto group allows for the introduction of a wide range of substituents, leading to diverse pharmacological profiles. nih.gov

Benzene Ring Positions: Substitution on the aromatic benzene ring (positions 4, 5, 6, and 7) has a profound impact on the efficacy and potency of isatin derivatives. The electronic nature of the substituents is a crucial factor. Electron-donating groups, such as the methyl groups in this compound, can increase the electron density of the aromatic ring, which may enhance certain biological activities. nih.gov Conversely, electron-withdrawing groups can have the opposite effect or lead to a different spectrum of activity. The position of the substituent is also critical; for example, halogen substitution at the C-5 position has been found to be more effective for cytotoxic activity compared to substitution at the C-6 position. nih.gov

The following table summarizes the general impact of substitutions at different positions on the biological activity of isatin derivatives:

PositionType of SubstitutionGeneral Impact on Biological Activity
N-1 Alkylation, ArylationOften enhances activity, influences selectivity. nih.govnih.gov
C-3 Schiff bases, ThiosemicarbazonesCan lead to potent antimicrobial and anticancer agents. researchgate.netnih.gov
Benzene Ring Electron-donating/withdrawing groupsModulates electronic properties and can significantly alter potency and selectivity. nih.gov

Analysis of Steric, Electronic, and Hydrophobic Contributions of Dimethyl Groups

The presence of two methyl groups at positions 4 and 6 of the isatin ring in this compound introduces specific steric, electronic, and hydrophobic characteristics that influence its biological activity.

Steric Contributions: The methyl groups are relatively small, but their presence at the 4 and 6 positions can create steric hindrance. This can influence how the molecule fits into the binding pocket of a biological target. The specific stereochemistry can either be beneficial, leading to a more favorable binding orientation, or detrimental, causing steric clashes that reduce binding affinity.

Electronic Contributions: Methyl groups are known to be weakly electron-donating through an inductive effect. This electron-donating nature increases the electron density of the benzene ring. nih.gov Such an increase in electron density can affect the molecule's ability to participate in charge-transfer interactions or influence the acidity of the N-H proton at position 1. Studies on other substituted isatins have shown that electron-donating groups at the C-5 position can be valuable for improving biological potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govubbcluj.ro QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. ubbcluj.ro

For isatin derivatives, various QSAR studies have been conducted to understand the structural requirements for different biological activities. researchgate.netnih.gov These models typically use a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

A typical QSAR study involves the following steps:

Data Set Selection: A series of isatin derivatives with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. acs.org

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov

QSAR models for isatin derivatives have successfully identified key structural features that are important for their biological activity. For instance, a 3D-QSAR study on isatin derivatives as antiamyloidogenic agents identified that hydrophobic/non-polar, electron-withdrawing, and hydrogen bond features were the main contributors to their activity. mdpi.com Such models can be used to predict the activity of novel isatin derivatives, including those with dimethyl substitutions like this compound, and to prioritize their synthesis and biological evaluation.

The following table provides an example of the types of descriptors often used in QSAR studies of isatin derivatives:

Descriptor TypeExample DescriptorsProperty Represented
Electronic HOMO/LUMO energies, Dipole momentElectron distribution, Reactivity
Steric Molecular volume, Surface areaSize and shape of the molecule
Hydrophobic LogPLipophilicity, Membrane permeability
Topological Connectivity indicesMolecular branching and connectivity

By leveraging the insights gained from SAR and QSAR studies, medicinal chemists can rationally design novel isatin derivatives with improved therapeutic potential.

Computational Chemistry and in Silico Approaches in the Study of 4,6 Dimethyl 1h Indole 2,3 Dione

Computational chemistry and in silico methods have become indispensable tools in modern drug discovery and materials science, offering a rapid and cost-effective means to investigate the properties of molecules like 4,6-dimethyl-1H-indole-2,3-dione. These approaches allow researchers to predict molecular behavior, interactions, and potential biological effects before committing to expensive and time-consuming laboratory synthesis and testing.

Preclinical Development and Therapeutic Potential of 4,6 Dimethyl 1h Indole 2,3 Dione and Isatin Scaffolds

Evaluation of In vivo Efficacy in Relevant Disease Models

The therapeutic potential of isatin (B1672199) derivatives has been substantiated in various preclinical in vivo models, particularly in oncology. Several isatin-based compounds have progressed to clinical trials, demonstrating the translational promise of this scaffold. nih.govencyclopedia.pub For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, has been approved for treating gastrointestinal stromal tumors and advanced renal cell carcinoma. mdpi.com Another derivative, Toceranib, is approved for the treatment of canine mast cell tumors and acts by selectively inhibiting receptor tyrosine kinases, leading to antiproliferative effects and tumor cell apoptosis in vivo. nih.gov

The anticancer efficacy of isatin derivatives is often evaluated in xenograft models using various human cancer cell lines. For example, some multi-substituted isatin derivatives have shown potent antiproliferative activities against human leukemia (K562), hepatocellular carcinoma (HepG2), and colon carcinoma (HT-29) cells in vitro, with one compound, 4l, demonstrating significant growth inhibitory and apoptotic effects in K562 cells and anti-angiogenic effects in HUVEC cells. mdpi.com Furthermore, isatin-based compounds have been investigated in models of other diseases. For instance, certain isatin-triazole hybrids have been evaluated for their activity against Mycobacterium tuberculosis, with some showing promising inhibitory concentrations. mdpi.com

Table 1: Examples of In vivo Efficacy of Isatin Derivatives

CompoundDisease ModelKey Findings
SunitinibGastrointestinal stromal tumors, Advanced renal cell carcinomaApproved for clinical use, inhibits multiple receptor tyrosine kinases. mdpi.com
ToceranibCanine mast cell tumorApproved for veterinary use, selective inhibitor of receptor tyrosine kinases, induces tumor cell apoptosis. nih.gov
Isatin derivative 4lHuman leukemia (K562) xenograft modelDemonstrated significant tumor growth inhibition and pro-apoptotic effects. mdpi.com
5-nitro-1H-indole-2,3-dione derivativesMycobacterium tuberculosis H37Rv infected modelsShowed significant inhibitory activity against the pathogen. nih.gov

Assessment of Selectivity and Specificity for Molecular Targets

A critical aspect of the preclinical development of isatin-based compounds is the assessment of their selectivity and specificity for their intended molecular targets. The diverse biological activities of isatin derivatives stem from their ability to interact with a wide range of proteins, including kinases, caspases, and viral proteases. nih.govresearchgate.net

The selectivity of isatin derivatives is often evaluated through enzymatic assays and cellular studies. For example, SU9516 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. mdpi.com The selectivity of kinase inhibitors is typically determined by profiling their inhibitory activity against a panel of different kinases. This helps to identify potential off-target effects and to understand the molecular basis of their therapeutic action.

The substitution pattern on the isatin ring plays a crucial role in determining target selectivity. For instance, the addition of a carbonyl group in indole-2,3-dione derivatives can alter receptor selectivity compared to similar scaffolds like benzoxazolones. Furthermore, the introduction of substituents at various positions of the isatin core can modulate the compound's interaction with its target. For example, certain isatin-based hybrids have been designed as inhibitors of histone deacetylases (HDACs), with some exhibiting selectivity for specific HDAC isoforms. nih.gov

Table 2: Molecular Targets and Selectivity of Isatin Derivatives

Compound/Derivative ClassPrimary Molecular Target(s)Method of Selectivity Assessment
SunitinibReceptor Tyrosine Kinases (e.g., VEGFR, PDGFR)Kinase profiling assays, cellular phosphorylation assays. nih.gov
SU9516Cyclin-dependent kinase 2 (CDK2)In vitro kinase inhibition assays. mdpi.com
Isatin-based amidesHistone Deacetylases (HDACs)In vitro HDAC inhibition assays against different isoforms. nih.gov
Isatin-triazole hydrazonesMicrotubule Affinity-Regulating Kinase 4 (MARK4)Toxicity analysis on various cancer cell lines. nih.gov

Strategies for Optimizing Bioavailability and Pharmacokinetic Properties

A significant challenge in the development of isatin-based therapeutics is their often-poor bioavailability, which can be attributed to factors like low aqueous solubility. To address this, various strategies are employed to optimize their pharmacokinetic properties. nih.govresearchgate.net

One common approach is structural modification of the isatin scaffold. researchgate.net The introduction of specific functional groups can enhance solubility, permeability, and metabolic stability. For example, the incorporation of hydrophilic groups, such as in compounds 12, 13, 16, 38, and 40 in one study, dramatically increased their potency in whole-cell assays, likely due to improved cellular uptake. drugbank.com Similarly, the introduction of a fluorine atom can improve pharmacokinetic properties. rsc.org N-alkylation and N-acylation are other modifications used to modulate the physicochemical properties of isatin derivatives. researchgate.net

Another strategy involves the use of drug delivery systems. nih.gov Encapsulating isatin derivatives in nanoparticles or other carriers can protect them from degradation, improve their solubility, and facilitate targeted delivery to the site of action. This approach can also help maintain an adequate concentration of the active compound over time. nih.gov The development of prodrugs is another tactic; for instance, a conjugate of Sunitinib with a cleavable dipeptide was created to potentially reduce side effects. nih.gov

Table 3: Strategies for Improving Pharmacokinetic Properties of Isatin Scaffolds

StrategyExampleOutcome
Structural ModificationIntroduction of hydrophilic groups to the N-phenyl ring of isatin analogs. drugbank.comIncreased potency in whole-cell assays, suggesting improved bioavailability.
Introduction of a fluorine atom to the isatin scaffold. rsc.orgImproved pharmacokinetic and drug-likeness properties.
Prodrug ApproachConjugation of Sunitinib with a cleavable dipeptide. nih.govAimed to reduce off-target toxicity.
Drug Delivery SystemsEncapsulation of isatin derivatives in carrier matrices. nih.govModified delivery, protection from degradation, and sustained release.

Potential for Combination Therapies and Drug Repurposing

The therapeutic potential of isatin scaffolds extends to their use in combination therapies and for drug repurposing. Combining isatin-based compounds with existing drugs can lead to synergistic effects, overcome drug resistance, and allow for lower doses of each agent, potentially reducing toxicity. nih.govencyclopedia.pub

In oncology, isatin derivatives like Sunitinib have been tested in combination with standard chemotherapeutic agents. For example, clinical trials have evaluated Sunitinib in combination with paclitaxel (B517696) and carboplatin (B1684641) for ovarian cancer and with docetaxel (B913) for non-small cell lung cancer. nih.gov The rationale behind such combinations is to target multiple pathways involved in tumor growth and progression simultaneously.

Drug repurposing, the identification of new uses for existing drugs, is another promising avenue for isatin-based compounds. Given their broad spectrum of biological activities, a compound initially developed for one indication may show efficacy in another. nih.gov For instance, the inherent versatility of the isatin scaffold allows for the creation of hybrid molecules that combine the pharmacophore of isatin with other active moieties, potentially leading to new therapeutic applications. nih.govencyclopedia.pub An example is the hybridization of isatin with a quinoline (B57606) core, which has resulted in compounds with improved activity against chloroquine-resistant strains of P. falciparum. encyclopedia.pub

Q & A

Q. What are the common synthetic routes for preparing 4,6-dimethyl-1H-indole-2,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves condensation reactions using substituted indole precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid (3–5 hours) yields crystalline indole-2,3-dione derivatives . Optimization may include adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to substrate), solvent selection (acetic acid for high solubility), and recrystallization from DMF/acetic acid mixtures to improve purity . Control of methyl group positioning (4,6 vs. 4,7 isomers) requires careful monitoring via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign methyl group signals (δ ~2.3–2.6 ppm for CH3) and carbonyl peaks (δ ~170–180 ppm for C=O).
  • IR Spectroscopy : Confirm C=O stretches (~1750 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 203.2) and fragmentation patterns to rule out byproducts .
  • XRD : Resolve ambiguities in regiochemistry (4,6 vs. 4,7 substitution) via single-crystal analysis .

Advanced Research Questions

Q. How can crystallographic software like SHELXL and OLEX2 resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • SHELXL : Refine high-resolution data using restraints for disordered methyl groups or hydrogen bonding networks. For twinned crystals, apply the TWIN/BASF commands .
  • OLEX2 : Use its graphical interface to visualize electron density maps, validate hydrogen atom positions, and analyze intermolecular interactions (e.g., π-π stacking) .
  • Validation : Cross-check with PLATON or Mercury to ensure geometric accuracy (e.g., bond lengths within ±0.02 Å) .

Q. What strategies address discrepancies in biological activity data among structurally similar indole-2,3-dione derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups at C-4/C-6) and correlate with bioactivity (e.g., antituberculosis IC50 values) .
  • In Silico Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with target enzymes (e.g., mycobacterial enzymes) .
  • Statistical Analysis : Use multivariate regression to identify confounding factors (e.g., solubility, logP) influencing activity discrepancies .

Q. How to design experiments to study the electronic effects of substituents on the indole-dione core’s reactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH3) or withdrawing (e.g., -NO2) groups at C-4/C-6. Monitor reaction kinetics (e.g., Diels-Alder cycloaddition rates) .
  • Computational Analysis : Calculate Fukui indices (Gaussian 16) to predict electrophilic/nucleophilic sites .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-deficient character of the dione moiety .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data between 4,6- and 4,7-dimethyl isomers?

  • Methodological Answer :
  • PXRD vs. SCXRD : Compare experimental powder patterns with simulated data from single-crystal structures to identify phase purity .
  • DFT Optimization : Geometry-optimize both isomers (B3LYP/6-31G*) and match calculated IR/NMR spectra with experimental data .
  • Selective Methylation : Use regioselective protecting groups (e.g., SEM for C-6) during synthesis to isolate pure isomers .

Experimental Design

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis H37Rv .
  • Enzyme Inhibition : Measure IC50 against acetylcholinesterase (Ellman’s method) using donepezil as a positive control .
  • Cytotoxicity Screening : MTT assays on HEK-293 cells to assess selectivity indices .

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